molecular formula C13H19BrO B1523221 1-(3-Bromopropoxy)-3-tert-butylbenzene CAS No. 1094702-92-7

1-(3-Bromopropoxy)-3-tert-butylbenzene

Cat. No. B1523221
M. Wt: 271.19 g/mol
InChI Key: NUGGUJOPIXSFFI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of spectroscopic techniques like IR, NMR, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

End-Quenching for Chain End Functionalization

1-(3-Bromopropoxy)-3-tert-butylbenzene has been investigated in the context of end-quenching of TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including compounds like (3-bromopropoxy)benzene, were used for direct chain end functionalization of polyisobutylene. This process allows for effective functionalization at the polymer chain ends, showcasing its potential in materials science for creating polymers with tailored end-group functionalities (Morgan, Martínez-Castro, & Storey, 2010).

Role in Polymer Chemistry

In another study, (3-bromopropoxy)benzene was utilized in end-quenching reactions of tert-chloride-terminated polyisobutylene using AlCl3 and TiCl4 catalysts. The research highlighted the quantitative end-capping achieved with alkoxybenzenes and examined the reaction conditions affecting alkylation rates and regioselectivity. Such studies are crucial for understanding and improving polymer synthesis techniques (Yang & Storey, 2015).

Interaction with Lithium in Organic Chemistry

The compound has also been studied in reactions involving lithium-bromine exchange with aryl bromides, which is a fundamental reaction in organic synthesis for creating organolithium compounds. The research explored the effects of solvent on the reactivity and outcome of these exchanges, which is vital for developing new synthetic methodologies (Bailey, Luderer, & Jordan, 2006).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(3-bromopropoxy)-3-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGGUJOPIXSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-3-tert-butylbenzene

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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